1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea
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Overview
Description
3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea is a complex organic compound that features a quinazoline core structure with a furan ring and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid hydrazide with appropriate aldehydes or ketones to form the furan ring . This is followed by cyclization reactions to form the quinazoline core .
Industrial Production Methods
This would include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid derivatives
- Quinazoline derivatives
- Phenylurea derivatives
Uniqueness
What sets 3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-phenylurea apart is its unique combination of a furan ring, a quinazoline core, and a phenylurea moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI Key |
SBICLGUEIGCRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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